2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
MXKOVZAVPFBNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CCCCC1O)C |
Origin of Product |
United States |
Elucidation of Molecular Structure and Stereoisomeric Considerations in 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Structural Connectivity and Functional Group Analysis
2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol is a disubstituted cyclohexanol (B46403). The core of the molecule is a cyclohexane (B81311) ring, a six-membered saturated carbocycle. Attached to this ring are two key functional groups that dictate its chemical properties and stereochemical nature.
A hydroxyl (-OH) group is bonded to the first carbon atom (C1) of the cyclohexane ring, classifying the molecule as a secondary alcohol. The presence of this polar group allows for hydrogen bonding and influences the molecule's solubility and reactivity.
At the adjacent carbon atom (C2), a 2-methylprop-1-en-1-yl substituent is attached. This unsaturated hydrocarbon group consists of a three-carbon chain with a double bond between the first and second carbons of the substituent, and a methyl group on the second carbon. This alkenyl group introduces a region of planarity and the potential for geometric isomerism.
The fundamental structure is thus characterized by a C10H18O molecular formula. The connectivity of the atoms is summarized in the table below.
| Feature | Description |
| Core Structure | Cyclohexane Ring |
| Functional Group at C1 | Hydroxyl (-OH) |
| Substituent at C2 | 2-Methylprop-1-en-1-yl |
| Molecular Formula | C10H18O |
Stereoisomeric Complexity of this compound
The presence of multiple stereogenic elements within this compound gives rise to a variety of stereoisomers. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
The 1,2-disubstituted pattern on the cyclohexane ring leads to the possibility of cis and trans diastereomers. idc-online.comspcmc.ac.in In the cis isomer, the hydroxyl and the 2-methylprop-1-en-1-yl groups are on the same face of the cyclohexane ring. In the trans isomer, they are on opposite faces. These two diastereomers are not mirror images of each other and have different physical and chemical properties.
| Isomer | Relative Orientation of Substituents |
| cis | Same face of the cyclohexane ring |
| trans | Opposite faces of the cyclohexane ring |
The carbon-carbon double bond within the 2-methylprop-1-en-1-yl substituent is a source of geometric isomerism, specifically E/Z isomerism. studymind.co.ukquizlet.com This arises due to the restricted rotation around the double bond and the presence of different groups on each of the doubly bonded carbon atoms. studymind.co.ukquizlet.com
To determine the E/Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. fiveable.mekhanacademy.org
On the first carbon of the double bond (attached to the cyclohexane ring): The cyclohexane ring has a higher priority than the hydrogen atom.
On the second carbon of the double bond: The two methyl groups are identical.
Since one of the carbons of the double bond bears two identical groups (methyl groups), there is no E/Z isomerism possible for the 2-methylprop-1-en-1-yl group in this specific molecule. If the two groups were different, E/Z isomerism would be possible.
The molecule contains two chiral centers, which are carbon atoms bonded to four different groups. These are C1 and C2 of the cyclohexane ring. idc-online.comspcmc.ac.in
C1: Bonded to a hydroxyl group, a hydrogen atom, C2 of the ring, and C6 of the ring.
C2: Bonded to the 2-methylprop-1-en-1-yl group, a hydrogen atom, C1 of the ring, and C3 of the ring.
The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers will exist as pairs of enantiomers for the cis and trans diastereomers.
| Diastereomer | Enantiomeric Pair |
| cis | (1R,2S) and (1S,2R) |
| trans | (1R,2R) and (1S,2S) |
Conformational Analysis of the Cyclohexane Ring System
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. gmu.edu The substituents on the ring can occupy either axial or equatorial positions.
The cyclohexane ring can undergo a "ring flip" or chair inversion, where one chair conformation converts into another. gmu.edu During this process, axial substituents become equatorial, and equatorial substituents become axial. gmu.edu
The relative stability of the two chair conformations for a given diastereomer depends on the steric strain introduced by the substituents. Generally, conformations with bulkier groups in the equatorial position are more stable to minimize 1,3-diaxial interactions. minia.edu.egspcmc.ac.in
For the trans-isomer , one substituent will be axial and the other equatorial in one chair conformation. After a ring flip, their positions will be interchanged. The conformation with the bulkier 2-methylprop-1-en-1-yl group in the equatorial position would be expected to be more stable.
For the cis-isomer , one chair conformation will have one substituent axial and the other equatorial. The ring flip will result in the other chair conformation with the substituents also in axial and equatorial positions. The relative energies of these two conformers will depend on which substituent is in the more sterically favorable equatorial position.
The preference for the equatorial position is influenced by the size of the substituent. The 2-methylprop-1-en-1-yl group is significantly bulkier than the hydroxyl group. Therefore, the conformer where the 2-methylprop-1-en-1-yl group is equatorial will be the most stable for both the cis and trans isomers.
| Diastereomer | More Stable Chair Conformation |
| trans | 2-methylprop-1-en-1-yl (equatorial), Hydroxyl (axial) or vice versa, with the former being more stable. |
| cis | 2-methylprop-1-en-1-yl (equatorial), Hydroxyl (axial) or 2-methylprop-1-en-1-yl (axial), Hydroxyl (equatorial). The former is significantly more stable. |
Pseudo-Equatorial and Pseudo-Axial Substituent Preferences
In substituted cyclohexanes, the general principle is that larger substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. researchgate.netresearchgate.net For this compound, both the hydroxyl and the 2-methylprop-1-en-1-yl groups are subject to these conformational considerations.
The 2-(2-methylprop-1-en-1-yl) group is considerably bulkier than the hydroxyl group. Consequently, the chair conformation where this large allylic substituent occupies a pseudo-equatorial position is expected to be significantly more stable than the conformation where it is in a pseudo-axial position. An axial orientation would lead to severe steric clashes with the axial hydrogens at the C-4 and C-6 positions, a phenomenon known as 1,3-diaxial strain. wpmucdn.com
Intramolecular Steric Interactions and Conformational Energetics
Beyond the fundamental preference for equatorial substitution, the conformational energetics of this compound are further modulated by a network of intramolecular steric interactions. A key factor in molecules of this nature is allylic strain, also known as A(1,3) strain. wikipedia.org This type of strain arises from the interaction between a substituent on an sp3-hybridized carbon allylic to a double bond and a substituent on the other end of the double bond.
In the context of this compound, the conformation of the 2-methylprop-1-en-1-yl side chain itself is influenced by allylic strain. Rotation around the C-2(cyclohexane)-C-1(propene) bond will be restricted to minimize the steric clash between the cyclohexane ring and the methyl groups of the propenyl side chain. The most stable rotamer will be one that positions the bulky parts of the molecule as far apart as possible.
Furthermore, the relative orientation of the hydroxyl group at C-1 and the allylic substituent at C-2 gives rise to different stereoisomers (cis and trans), each with its own set of conformational possibilities and associated energies.
In the trans-isomer , the hydroxyl and the 2-methylprop-1-en-1-yl groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both bulky groups can potentially occupy pseudo-equatorial positions, leading to a relatively low-energy structure.
The presence of the hydroxyl group also introduces the possibility of intramolecular hydrogen bonding with the π-electrons of the double bond in the allylic substituent. This interaction, if present, could stabilize certain conformations, although it is likely to be a minor contributor compared to the dominant steric repulsions.
To provide a quantitative perspective, computational chemistry methods are invaluable for estimating the conformational energies. gmu.edu While specific data for the target molecule is scarce, analogous systems of substituted cyclohexanols have been studied, providing a framework for understanding the energetic landscape. The energy difference between various conformers is a sum of torsional strain, angle strain, and van der Waals (steric) interactions.
Below is a hypothetical data table illustrating the expected relative energies for the major conformers of cis- and trans-2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol, based on the principles of conformational analysis. The values are illustrative and would require specific computational or experimental verification.
Table 1: Hypothetical Relative Conformational Energies
| Isomer | Substituent Orientations (C1-OH, C2-Alkyl) | Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| trans | diequatorial | 0 (Reference) | Minimal steric strain |
| trans | diaxial | High | Severe 1,3-diaxial interactions for both groups |
| cis | axial, equatorial | Moderate | 1,3-diaxial interaction for the hydroxyl group |
Advanced Synthetic Methodologies for 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol and Its Structural Analogues
Strategies for the Construction of Substituted Cyclohexanols
The creation of highly functionalized cyclohexanol (B46403) rings requires precise control over regioselectivity and stereoselectivity. Methodologies range from the direct modification of pre-existing cyclohexane (B81311) systems to the de novo synthesis of precursors that can be elaborated into the desired alcohol.
Directly modifying a cyclohexane ring through alkylation is a primary method for introducing carbon substituents. However, the alkylation of cyclohexane derivatives, such as cyclic ketones, can be challenging. A significant issue is the competition between C-alkylation and O-alkylation, particularly with unactivated sp3 electrophiles. nih.gov For instance, the alkylation of 2-methylcyclohexane-1,3-dione (B75653) often results in preferential O-alkylation, which limits the direct synthesis of 2,2-dialkylcyclohexane-1,3-dione subunits. nih.gov
To overcome this, methods have been developed to direct the reaction toward C-selective alkylation. One effective strategy involves the conversion of the ketone to a derivative, such as a ketodimethyl hydrazone. This modification facilitates C-alkylation, after which the protecting group can be removed to yield the desired dialkyl cycloalkanone. nih.gov This approach provides a high-yielding pathway to structures that are otherwise difficult to access via direct alkylation. nih.gov
The Friedel-Crafts alkylation, while typically associated with aromatic compounds, provides analogous principles for generating potent electrophiles capable of reacting with nucleophilic centers. ksu.edu.sayoutube.comyoutube.com In the context of cyclohexane scaffolds, generating a suitable carbocation from an alkyl halide using a Lewis acid allows for its addition to an enolate or equivalent nucleophilic form of the cyclohexane ring. youtube.com However, a major limitation of reactions involving carbocation intermediates is their susceptibility to rearrangement, where a less stable carbocation can transform into a more stable one via hydride or alkyl shifts. ksu.edu.sayoutube.com
| Substrate | Methodology | Key Reagents | Advantage | Limitation |
|---|---|---|---|---|
| 2-Methylcyclohexane-1,3-dione | Direct Alkylation | Activated sp3 electrophiles (e.g., MeI, BnBr) | Efficient for activated electrophiles | Preferential O-alkylation with unactivated electrophiles |
| 2-Methylcyclohexane-1,3-dione | Hydrazone-Mediated Alkylation | 1. Hydrazine derivative formation 2. Alkylation (e.g., 1-iodooctane) 3. Deprotection | High-yielding C-alkylation with unactivated electrophiles | Requires additional protection/deprotection steps |
An alternative to direct alkylation is the synthesis of functionalized precursors like cyclohexylmethanol. These derivatives can be prepared through various routes and subsequently modified to yield the target alkenol. A common method involves the SN2 (substitution nucleophilic bimolecular) reaction. pearson.com In this approach, an appropriate alkyl halide, such as cyclohexylmethyl bromide, is treated with a strong nucleophile like the hydroxide (B78521) ion (OH⁻). pearson.comdoubtnut.com The use of a primary alkyl halide is favorable for the SN2 mechanism, which proceeds via a backside attack, leading to the formation of cyclohexylmethanol. pearson.com
Another versatile method involves cycloaddition reactions. For example, a Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile containing a carbonyl group (e.g., acrolein) can form a cyclohexene (B86901) derivative. google.com This intermediate can then undergo an oxo reaction (hydroformylation) to introduce an aldehyde group, followed by a hydrogen reduction reaction to convert the carbonyl and aldehyde functionalities into methanol (B129727) groups, yielding cyclohexylmethanol compounds. google.com
| Starting Materials | Reaction Type | Key Steps | Product |
|---|---|---|---|
| Cyclohexylmethyl bromide, Sodium hydroxide | SN2 Reaction | Nucleophilic substitution of bromide by hydroxide | Cyclohexylmethanol |
| 1,3-Butadiene, Acrolein | Cycloaddition followed by Reduction | 1. Diels-Alder reaction 2. Oxo reaction (Hydroformylation) 3. Hydrogen reduction | Cyclohexylmethanol |
Radical Cyclization Approaches in the Synthesis of Alkenols and Cyclohexane Derivatives
Radical cyclization reactions offer a powerful and selective method for constructing cyclic molecules. wikipedia.org These reactions proceed through radical intermediates, which, being uncharged, often exhibit high functional group tolerance and can be performed under mild conditions. wikipedia.org They are particularly useful for forming multiple carbon-carbon bonds in a single operation with excellent regio- and stereocontrol. thieme-connect.comthieme-connect.de
The fundamental process of a radical cyclization involves three main steps: selective generation of a radical, an intramolecular cyclization step, and the conversion of the cyclized radical into the final product. wikipedia.org The cyclization step involves the attack of the radical onto a multiple bond within the same molecule. wikipedia.org
The regiochemical outcome of the ring closure is a critical aspect of the mechanism. The attack can be termed "exo" if the resulting radical intermediate places the radical center outside the newly formed ring, or "endo" if it is inside the ring. wikipedia.org In many cases, particularly for the formation of five- and six-membered rings, exo cyclization is kinetically favored over endo cyclization. wikipedia.orglibretexts.org The preference for a specific pathway can be influenced by factors such as the concentration of the hydrogen-atom donor. For instance, in certain reactions involving unsaturated silyl (B83357) ethers, a high concentration of a donor like tributyltin hydride (Bu3SnH) favors the kinetically controlled five-membered ring product, while a low concentration can allow for rearrangement to the thermodynamically favored six-membered ring product. libretexts.org
Oxidative cyclization offers another pathway where a radical cation is initially formed and then trapped by an intramolecular nucleophile, such as an alcohol. nih.gov This initial trapping can form a cyclic intermediate, which then undergoes the final C-C bond formation. nih.gov
Achieving stereocontrol is a significant goal in synthesis, and radical-mediated annulation reactions have proven to be effective in this regard. thieme-connect.comacs.orgnih.gov These sequences, which involve an intermolecular radical addition followed by an intramolecular cyclization, can create multiple stereocenters with high diastereoselectivity. acs.org For example, the reaction of a radical precursor with an electron-deficient acceptor, followed by intramolecular trapping with an allyltin (B8295985) moiety, allows for the synthesis of functionalized six- and seven-membered carbocycles with good to excellent stereocontrol. acs.orgnih.gov
The stereochemical outcome can be influenced by the structure of the reactants. The use of β-substituted acceptors or substituted allyltin reagents in the annulation sequence introduces relative stereochemistry between the newly formed stereocenters. acs.org The conformation of the transition state during the cyclization step plays a crucial role in determining the final stereochemistry of the product. libretexts.org For instance, in the cyclization of the 5-hexenyl radical, a chair-like transition state is slightly lower in energy than a boat-like one, influencing the stereochemical arrangement of the resulting five-membered ring. libretexts.org
| Reaction Type | Key Feature | Outcome | Example Application |
|---|---|---|---|
| 6-endo [4 + 2] Annulation | Intermolecular radical addition followed by intramolecular trapping | Access to functionalized 6-membered carbocycles | Synthesis of bicyclic compounds |
| 7-endo [5 + 2] Annulation | Incorporation of an allyltin moiety in the radical precursor | Good to excellent levels of stereocontrol | Control of relative stereochemistry between substituents |
Organotin compounds, such as tributyltin hydride (Bu3SnH), have historically been central to radical chemistry. mdpi.com Tin-mediated radical cyclizations are particularly useful for constructing fused bicyclic ring systems. nih.gov The process typically involves the generation of a radical from an alkyl halide or a similar precursor using Bu3SnH and a radical initiator like azobisisobutyronitrile (AIBN).
This methodology is effective in promoting 6-exo-trigonal radical closures. For instance, selenium-containing aldehydes can undergo cyclization when treated with triphenyltin (B1233371) hydride in the presence of triethylborane (B153662) and air. rsc.org This reaction leads to the formation of trans ring-fused bicyclic structures, which can be converted into bicyclic ketones. rsc.org The allyltin moiety is also a valuable functional group in radical-mediated annulation reactions, where it serves as an intramolecular trap following an initial intermolecular radical addition, facilitating the formation of complex carbocycles. nih.gov While effective, the toxicity of organotin reagents has led to the development of tin-free alternatives in recent years. rsc.orgnih.govnih.gov
Catalytic Methodologies for Incorporating Alkenyl Moieties
Catalytic reactions offer efficient and atom-economical routes to complex molecular architectures. Gold and palladium catalysts, in particular, have demonstrated remarkable versatility in the formation of carbon-carbon bonds and the construction of cyclic systems.
Homogeneous gold catalysis has emerged as a powerful tool for the activation of π-systems, enabling a variety of transformations involving alkenes and alkynes. mdpi.com Gold(I) complexes, being carbophilic Lewis acids, can activate alkynes towards nucleophilic attack, initiating cascade reactions that can lead to the formation of substituted cyclohexene and cyclohexanol skeletons.
One relevant approach is the gold(I)-catalyzed hydrative cyclization of 1,6-diynes. organic-chemistry.orgnih.gov This methodology allows for the synthesis of 3-methyl-substituted cyclohex-2-enone derivatives. The proposed mechanism involves the coordination of the gold(I) catalyst to a terminal alkyne, followed by an intramolecular attack of the second alkyne and subsequent hydration. These cyclohexenone products can then serve as versatile intermediates for the introduction of the 2-methylprop-1-en-1-yl side chain and reduction of the ketone to the desired cyclohexanol.
Another significant strategy involves the gold-catalyzed cycloisomerization of enynes. beilstein-journals.orgresearchgate.net In these reactions, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the tethered alkene. This can lead to the formation of various carbo- and heterocyclic systems. beilstein-journals.org By carefully designing the enyne substrate, it is possible to construct a cyclohexene ring which can be further functionalized to yield the target molecule. For instance, a 1,6-enyne could undergo a cyclization to form a vinyl-substituted cyclohexene derivative.
| Reaction Type | Catalyst System | Substrate | Product Type | Potential Relevance |
| Hydrative Cyclization | MeAuPPh₃ / Brønsted Acid | 1,6-Diynes | 3-Methylcyclohex-2-enones organic-chemistry.orgnih.gov | Intermediate for further functionalization |
| Cycloisomerization | PPh₃AuCl / AgSbF₆ | 1,6-Enynes | Substituted Cyclohexenes beilstein-journals.org | Direct formation of the cyclohexene core |
| Tandem Cyclization/Oxidation | Gold(I) Catalyst / N-Oxide | Arene-Enynes | Aryl Acetaldehyde Derivatives nih.gov | Functional group handles for elaboration |
Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of reactions applicable to the formation of C-C bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the coupling of organoboron compounds with organic halides. uwindsor.ca This reaction could be employed to introduce the 2-methylprop-1-en-1-yl moiety onto a pre-formed cyclohexene ring. For instance, the coupling of a vinyl boronic acid or ester with a 2-halocyclohexenone, followed by reduction, would provide the target structure. The efficiency of such couplings can be influenced by the choice of ligands and reaction conditions. mdpi.com
The Heck reaction provides another avenue for the arylation or alkenylation of olefins. mdpi.com The reaction of cyclohexene with a suitable vinyl halide, such as 1-bromo-2-methylpropene, under palladium catalysis could potentially yield a mixture of phenylcyclohexene isomers. mdpi.com While regioselectivity can be a challenge, this method offers a direct way to form the C-C bond between the cyclohexene core and the alkenyl side chain.
Palladium-catalyzed cycloisomerization reactions of enynes or diynes are also relevant. nih.govnih.gov These reactions can proceed through various mechanisms to afford cyclic products. For example, the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols has been shown to produce dihydrobenzofuran derivatives, demonstrating the ability of palladium to catalyze intramolecular cyclizations of alkynes. nih.govnih.gov A similar strategy with an appropriately designed acyclic substrate could lead to the formation of a substituted cyclohexene ring.
| Reaction Type | Catalyst System | Reactants | Product Type | Potential Relevance |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 2-Halocyclohexenone and Alkenylboronic acid | β-Alkenyl Cyclohexenone | Introduction of the side chain |
| Heck Coupling | Pd(OAc)₂ / PPh₃ | Cyclohexene and Vinyl Halide | Alkenylcyclohexene mdpi.com | Direct formation of the C-C bond |
| Dehydrogenative Coupling | Palladium Catalyst | Indoles and Cyclohexenone | β-Indolyl Cyclohexenones nih.gov | Functionalization of the cyclohexenone ring |
Photochemical and Thermal Cycloaddition Strategies
Cycloaddition reactions, particularly those induced by light or heat, are powerful methods for the construction of cyclic and bicyclic systems. These reactions often proceed with high stereospecificity and can generate molecular complexity in a single step.
The intramolecular [2+2] photocycloaddition of alkenes tethered to a cyclohexenone core is a well-established method for the synthesis of bicyclo[4.2.0]octan-2-one derivatives. nih.govresearchgate.netnih.gov Upon irradiation, the excited state of the cyclohexenone undergoes a cycloaddition with the tethered alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of this reaction are often predictable based on the length and nature of the tether.
For the synthesis of a precursor to 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol, a cyclohexenone with a 4-methylpent-3-en-1-yl tether at the appropriate position could be utilized. The resulting bicyclic photoproduct could then undergo a subsequent ring-opening reaction to generate the desired substituted cyclohexanol. The use of chiral Lewis acids can induce enantioselectivity in these photocycloadditions. nih.govnih.gov
| Substrate Type | Reaction Condition | Product Skeleton | Potential Application |
| 3-Alkenyl-2-cycloalkenones | λ=366 nm, Chiral Lewis Acid | Bicyclo[n.2.0]alkanone nih.gov | Enantioselective synthesis of bicyclic precursors |
| 6-Allyl-2-cyclohexenones | UV irradiation | Tricyclo[3.3.1.0²,⁷]nonan-6-one researchgate.net | Formation of complex bridged systems |
| Cyclic Enones and Olefins | UV irradiation, Chiral Lewis Acid | Bicyclic products nih.gov | Intermolecular approach to bicyclic systems |
The products of cycloaddition reactions often serve as precursors that require further rearrangement to arrive at the final target structure. For instance, the bicyclo[4.2.0]octan-2-one skeleton obtained from an intramolecular [2+2] photocycloaddition can undergo a variety of transformations. Acid- or base-catalyzed retro-aldol type reactions can be employed to cleave one of the bonds in the cyclobutane ring, leading to a functionalized cyclohexene derivative.
Thermal rearrangements can also play a crucial role. For example, vinylcyclobutane rearrangements can lead to the formation of cyclohexene derivatives. The specific pathway and product distribution will depend on the substitution pattern of the bicyclic precursor and the reaction conditions. Isomerization of the double bond within the newly formed side chain might also be necessary to achieve the desired 2-methylprop-1-en-1-yl structure. Catalytic methods, for instance using transition metal hydrides, can be employed for selective double bond migration. researchgate.net
Stereoselective Synthesis of this compound and its Stereoisomers
The control of stereochemistry is a critical aspect of modern organic synthesis. The development of stereoselective methods for the synthesis of substituted cyclohexanols is of high importance due to the prevalence of this motif in bioactive molecules. beilstein-journals.orgnih.gov
The diastereoselective synthesis of substituted cyclohexanones can be achieved through cascade reactions, such as inter- and intramolecular double Michael additions. beilstein-journals.orgnih.gov For example, the reaction of a curcumin (B1669340) analog with an arylidenemalonate in the presence of a phase transfer catalyst can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org While not directly producing the target molecule, this methodology highlights the potential for creating multiple stereocenters on a cyclohexane ring in a controlled manner.
Enantioselective synthesis can be approached through various strategies. The use of chiral catalysts in hydrogenation or reduction reactions of a corresponding cyclohexenone can provide access to enantiomerically enriched cyclohexanols. mdpi.com Asymmetric transfer hydrogenation of cyclohexenones in the presence of a chiral catalyst has been shown to produce allylic alcohols with high enantioselectivity. mdpi.com Furthermore, the Sharpless asymmetric dihydroxylation of a cyclohexene precursor bearing the 2-methylprop-1-en-1-yl side chain could be used to introduce two adjacent hydroxyl groups with controlled stereochemistry, which could then be selectively manipulated. researchgate.net
Another powerful approach is the use of chiral auxiliaries. Attaching a chiral auxiliary to the cyclohexene precursor can direct the stereochemical outcome of subsequent reactions, such as epoxidation or hydroboration, allowing for the formation of a specific stereoisomer of the target alcohol. After the desired stereocenter is set, the auxiliary can be cleaved to yield the final product.
| Methodology | Key Feature | Stereochemical Control | Example Application |
| Cascade Michael Addition | Formation of multiple C-C bonds in one pot | High diastereoselectivity beilstein-journals.orgnih.gov | Synthesis of highly substituted cyclohexanones |
| Asymmetric Transfer Hydrogenation | Reduction of a ketone to an alcohol | High enantioselectivity mdpi.com | Enantioselective synthesis of chiral cyclohexanols |
| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of an alkene | High enantioselectivity researchgate.net | Introduction of vicinal diols with controlled stereochemistry |
| Chiral Lithium Amides | Enantioselective deprotonation of epoxides | High enantioselectivity researchgate.net | Synthesis of chiral allylic alcohols |
Control of Diastereoselectivity in Cyclohexane Ring Formation
The relative stereochemistry of substituents on a cyclohexane ring is determined during the ring-forming step or by post-cyclization modifications. For a 1,2-disubstituted cyclohexane like this compound, the key challenge lies in controlling the cis/trans relationship between the hydroxyl and the 2-methylprop-1-en-1-yl groups. Several strategies can be employed to achieve high diastereoselectivity.
One powerful approach involves intramolecular reactions, where the stereochemical outcome is often dictated by the conformational preferences of the transition state. The concept of "folding strain stereocontrol" can be applied, where the diastereoselectivity of a ring-closure reaction is influenced by the steric strain in the folding of the acyclic precursor. cdnsciencepub.comresearchgate.net For instance, in an intramolecular alkylation to form a cyclohexane ring, the presence of substituents on the acyclic chain can favor a transition state that leads to a specific diastereomer. cdnsciencepub.comresearchgate.net The selectivity of such cyclizations can be highly dependent on the size of the substituents; as the steric bulk of a substituent increases, the diastereoselectivity of the ring closure often improves. cdnsciencepub.comresearchgate.net
Cascade reactions, such as tandem Michael-aldol reactions, are also highly effective for the diastereoselective synthesis of substituted cyclohexanones, which can then be reduced to the corresponding cyclohexanols. beilstein-journals.org The stereochemistry of the newly formed stereocenters is controlled by the reaction conditions and the nature of the substrates and catalysts. beilstein-journals.org For example, a double Michael addition strategy can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov
The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can produce multisubstituted cyclohexanes with high diastereoselectivity, often yielding a single diastereomer. nih.gov This high level of control is attributed to a stereoselective cyclization of an intermediate anion. nih.gov
The relative stability of the chair conformations of the final product also influences the observed diastereoselectivity, particularly in thermodynamically controlled reactions. For disubstituted cyclohexanes, the conformer with the larger substituent in the equatorial position is generally more stable. libretexts.org This preference is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com
Table 1: Factors Influencing Diastereoselectivity in Cyclohexane Ring Formation
| Factor | Influence on Diastereoselectivity | Typical Outcome |
| Reaction Type | Intramolecular cyclizations often exhibit high stereocontrol based on transition state conformations. cdnsciencepub.comresearchgate.net | Favors the formation of the thermodynamically more stable diastereomer. |
| Substituent Bulk | Larger substituents can enforce a specific folding of the precursor in intramolecular reactions, leading to higher selectivity. cdnsciencepub.comresearchgate.net | Increased diastereomeric excess (d.e.). |
| Catalyst/Reagent | The choice of base, catalyst, or Lewis acid can influence the stereochemical pathway of the reaction. nih.govnih.gov | Can favor either kinetic or thermodynamic products depending on the system. |
| Reaction Conditions | Temperature and solvent can affect the equilibrium between different transition states and intermediates. | Lower temperatures often favor the kinetic product. |
Enantioselective Approaches to Chiral Cyclohexanol Systems
Accessing enantiomerically pure or enriched this compound requires the use of asymmetric synthesis methodologies. These approaches can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and the use of chiral starting materials (chiral pool synthesis).
Asymmetric catalysis is a highly efficient and widely used method for the synthesis of chiral compounds. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized cyclohexanes. nih.gov For example, chiral amine catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly stereoselective Michael additions and subsequent cyclizations. nih.gov Bifunctional organocatalysts, such as amino-squaramides, can promote cascade reactions to generate complex cyclohexane derivatives with excellent enantioselectivity (e.g., 96–99% ee) and diastereoselectivity. nih.gov
Metal-catalyzed asymmetric reactions are also prevalent. For instance, the asymmetric hydrogenation of prochiral cyclohexenones or the asymmetric transfer hydrogenation of cyclic ketones using chiral ruthenium catalysts can produce chiral cyclohexanols with high enantiomeric excess. mdpi.com Similarly, rhodium complexes with chiral ligands like Josiphos have been successfully employed in the asymmetric hydrogenation of various functional groups, which can be a key step in the synthesis of chiral cyclohexanol derivatives. researchgate.net
Enantioselective photocatalysis is a more recent development that offers mild and efficient routes to chiral cyclic compounds. mdpi.com Chiral photosensitizers or catalysts can be used to control the stereochemistry of photocycloadditions and other light-induced transformations to build the chiral cyclohexane framework. mdpi.com
Another strategy involves the enantioselective dehydrogenation of prochiral C-H bonds. nih.gov This method can create a chiral center adjacent to a double bond, which is a structural feature present in the target molecule. Chiral ligands can control the stereochemical outcome of this process, leading to highly enantioenriched products. nih.gov
The use of chiral auxiliaries is a classical yet reliable method. A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction and is subsequently removed. This approach has been used for the stereoselective synthesis of substituted cyclohexanone (B45756) derivatives through conjugate addition reactions. documentsdelivered.com
Table 2: Comparison of Enantioselective Strategies for Chiral Cyclohexanol Synthesis
| Strategy | Description | Advantages | Typical Enantiomeric Excess (ee) |
| Asymmetric Organocatalysis | Utilizes small organic molecules as chiral catalysts to promote stereoselective reactions. nih.gov | Metal-free, often milder reaction conditions, high enantioselectivity. | 90-99% |
| Asymmetric Metal Catalysis | Employs transition metal complexes with chiral ligands to catalyze enantioselective transformations. mdpi.comresearchgate.net | High turnover numbers, broad substrate scope, excellent enantioselectivity. | >95% |
| Chiral Auxiliary-Mediated Synthesis | A chiral moiety is temporarily incorporated into the substrate to control stereochemistry. documentsdelivered.com | Predictable stereochemical outcome, high diastereoselectivity. | Can be >98% (as diastereomeric excess) |
| Enantioselective Photocatalysis | Uses light and a chiral catalyst to induce enantioselective reactions. mdpi.com | Mild reaction conditions, unique transformations possible. | Often >90% |
Chemical Transformations and Reaction Pathways of 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Reactivity of the Alkenyl Moiety
The electron-rich carbon-carbon double bond in the 2-(2-methylprop-1-en-1-yl) group is susceptible to attack by electrophiles and radicals, and can also participate in transition metal-catalyzed reactions.
Electrophilic Additions to the Carbon-Carbon Double Bond
Electrophilic addition reactions to the double bond of 2-(2-methylprop-1-en-1-yl)cyclohexan-1-ol proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is dictated by Markovnikov's rule, which states that the electrophile (typically a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orgchemguide.co.ukpressbooks.publibretexts.org
In the case of the addition of hydrogen halides (HX), the initial protonation of the double bond will preferentially occur at the terminal carbon of the methylpropene unit, generating a more stable tertiary carbocation adjacent to the cyclohexyl ring. Subsequent attack by the halide anion (X⁻) on this carbocation yields the corresponding haloalkane. youtube.com
The addition of halogens (X₂, where X = Cl, Br) proceeds through a different mechanism involving a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion then occurs in an anti-fashion, resulting in the formation of a vicinal dihalide.
Table 1: Electrophilic Addition Reactions
| Electrophile | Reagent | Product |
| Hydrogen Halide | H-X (e.g., HBr, HCl) | 2-(2-Halo-2-methylpropyl)cyclohexan-1-ol |
| Halogen | X₂ (e.g., Br₂, Cl₂) | 2-(1,2-Dihalo-2-methylpropyl)cyclohexan-1-ol |
Radical Additions and Cyclizations Involving the Alkene
The alkenyl group can also undergo reactions involving free radical intermediates. These reactions are typically initiated by radical initiators such as peroxides or UV light. One important transformation in this category is radical cyclization. Intramolecular radical cyclization can be initiated by the formation of a radical at a position that allows for attack on the double bond, leading to the formation of a new ring system. For instance, derivatives of similar structures like citronellol can undergo radical-induced cyclization. libretexts.org
Furthermore, under specific conditions, allylic halogenation can occur, where a halogen atom substitutes a hydrogen atom on the carbon adjacent to the double bond, preserving the alkene functionality.
Hydroformylation and Related Transformations
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is catalyzed by transition metal complexes, typically of rhodium or cobalt, and requires high pressures of carbon monoxide and hydrogen. The hydroformylation of sterically hindered, trisubstituted alkenes such as the one present in this compound can be challenging. The regioselectivity of the reaction, which determines whether a linear or branched aldehyde is formed, is a key consideration and is influenced by the catalyst, ligands, and reaction conditions. For terpenes with similar trisubstituted double bonds, achieving high conversion and selectivity can be difficult.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group on the cyclohexyl ring is a versatile functional handle that can participate in a variety of oxidation, esterification, and etherification reactions.
Oxidation Reactions to Corresponding Ketones or Aldehydes
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-(2-methylprop-1-en-1-yl)cyclohexanone. A range of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.
Commonly used reagents for the oxidation of secondary alcohols include:
Manganese dioxide (MnO₂) : This is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM). commonorganicchemistry.commychemblog.com
Pyridinium (B92312) chlorochromate (PCC) : A milder version of chromic acid, PCC is effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. commonorganicchemistry.commasterorganicchemistry.com Its use has declined due to the toxicity of chromium-based reagents. commonorganicchemistry.commasterorganicchemistry.com
Dess-Martin periodinane (DMP) : This is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones at room temperature. commonorganicchemistry.compitt.eduwikipedia.org The reaction is often buffered with pyridine (B92270) to neutralize the acetic acid byproduct. wikipedia.org
Table 2: Oxidation of the Hydroxyl Group
| Reagent | Solvent | Product |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | 2-(2-Methylprop-1-en-1-yl)cyclohexanone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-(2-Methylprop-1-en-1-yl)cyclohexanone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 2-(2-Methylprop-1-en-1-yl)cyclohexanone |
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers through various established methods.
Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). When using an acyl chloride, the reaction is often carried out in the presence of a base like pyridine. Pyridine serves to neutralize the hydrogen chloride (HCl) byproduct and can also act as a nucleophilic catalyst. vedantu.comorgosolver.comyoutube.comstackexchange.com For sterically hindered alcohols, using silver cyanide in conjunction with an acyl chloride has been shown to be an effective method. deepdyve.com
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org For a secondary alcohol like this compound, the choice of a primary alkyl halide is crucial to favor substitution over elimination. The alkoxide can be generated using a strong base such as sodium hydride (NaH). A variation of this method that is milder involves the use of silver oxide (Ag₂O). libretexts.org
Table 3: Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | R-COCl, Pyridine | 2-(2-Methylprop-1-en-1-yl)cyclohexyl ester |
| Etherification | 1. NaH 2. R-X | 1-(Alkoxy)-2-(2-methylprop-1-en-1-yl)cyclohexane |
Elimination Reactions to Form Cyclohexenes
The elimination of water from this compound, a dehydration reaction, can proceed through different mechanistic pathways, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination), to yield various cyclohexene (B86901) isomers. The specific pathway and resulting product distribution are influenced by the reaction conditions, such as the nature of the acid or base catalyst and the solvent.
Under acidic conditions, the reaction typically follows an E1 mechanism. wikipedia.org The hydroxyl group is first protonated to form a good leaving group (water). Departure of the water molecule generates a secondary carbocation at C1 of the cyclohexane (B81311) ring. This carbocation can then be stabilized by elimination of a proton from an adjacent carbon. Due to the substitution pattern of the starting material, two primary products can be anticipated: 1-(2-methylprop-1-en-1-yl)cyclohex-1-ene and 2-(2-methylprop-1-en-1-yl)cyclohex-1-ene. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product. wikipedia.org
Alternatively, in the presence of a strong, non-nucleophilic base, an E2 mechanism may be favored. synarchive.com This concerted, one-step process requires an anti-periplanar arrangement of the departing proton and the leaving group (the hydroxyl group, which would first need to be converted to a better leaving group, such as a tosylate). organicreactions.org The stereochemistry of the starting material would significantly influence the feasibility and outcome of an E2 elimination.
| Reaction Type | Conditions | Key Intermediates | Major Product (Predicted) |
| E1 Dehydration | Acidic (e.g., H₂SO₄, H₃PO₄), Heat | Secondary Carbocation | 1-(2-Methylprop-1-en-1-yl)cyclohex-1-ene |
| E2 Elimination | Strong, non-nucleophilic base (requires derivatization of -OH) | Anti-periplanar transition state | Product depends on available anti-periplanar protons |
Transformations of the Cyclohexane Ring System
Hydrogenation of the Alkene and Cyclohexane Ring
The hydrogenation of this compound can be directed to selectively reduce the exocyclic double bond or, under more forcing conditions, both the alkene and the cyclohexane ring.
Catalytic hydrogenation using common heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with molecular hydrogen (H₂) at or near atmospheric pressure would be expected to selectively reduce the readily accessible 2-methylprop-1-en-1-yl double bond. This would yield 2-(2-methylpropyl)cyclohexan-1-ol. The hydrogenation of the cyclohexane ring to form a cycloalkane requires significantly more forcing conditions, such as higher temperatures and pressures, due to the higher energy barrier for the reduction of a saturated carbocyclic ring. ox.ac.uk
The presence of the hydroxyl group classifies the starting material as an allylic alcohol. The hydrogenation of allylic alcohols can sometimes be achieved with high selectivity using specific catalyst systems, including those based on iron or iridium, which can influence the stereochemical outcome of the reaction. synarchive.comwikipedia.org
| Functional Group | Typical Catalysts | Typical Conditions | Product |
| Alkene (exocyclic) | Pd/C, Pt/C, Raney Ni | H₂, room temp, atmospheric pressure | 2-(2-Methylpropyl)cyclohexan-1-ol |
| Cyclohexane Ring | Rh/C, Ru/C | High pressure H₂, elevated temperature | (Not typically observed under standard conditions) |
Ring Expansion and Contraction Reactions of Cyclohexanones and Cyclohexanols
While specific ring expansion or contraction reactions for this compound are not extensively documented, general principles of organic chemistry allow for the prediction of potential transformations.
One potential pathway for ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation, which then undergoes a ring-expanding rearrangement to form a larger cycloketone. hooghlywomenscollege.ac.in To apply this to the target molecule, the hydroxyl group would first need to be converted to an aminomethyl group, a multi-step synthetic sequence.
Photochemical rearrangements, such as the di-π-methane rearrangement, could also be considered. wikipedia.org This reaction occurs in molecules containing two π-systems separated by a saturated carbon atom, leading to the formation of a vinylcyclopropane derivative. iupac.orgscribd.com Given the structure of this compound, a related photochemical transformation might be conceivable, potentially leading to bicyclic products.
Ring contraction reactions of cyclohexanol (B46403) derivatives are also known. For instance, under certain conditions, carbocation intermediates, which could be generated from the alcohol, can undergo rearrangement to form a more stable five-membered ring system. youtube.comyoutube.com
These potential ring expansion and contraction reactions are theoretical pathways and would require specific reagents and conditions to be realized for this particular substrate.
| Reaction Type | General Reactant Type | Key Reagents | General Product |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Ring-expanded cycloketone |
| Di-π-methane Rearrangement | 1,4-diene or allyl-substituted aromatic | UV light | Ene- or aryl-substituted cyclopropane |
| Cationic Rearrangement | Cyclohexanol derivative | Acidic conditions | Ring-contracted or rearranged products |
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. For 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemical arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative groups like the hydroxyl (-OH) causing a downfield shift.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| OH | 1.5-3.0 | Broad Singlet | - |
| H1 (CH-OH) | 3.4-3.8 | Multiplet | - |
| H2 (CH-C=) | 2.2-2.6 | Multiplet | - |
| Cyclohexyl CH₂ | 1.1-2.0 | Multiplets | - |
| Vinylic CH | 5.0-5.3 | Doublet | ~9-11 Hz |
| Methyl CH₃ (x2) | 1.6-1.8 | Singlets | - |
The proton attached to the carbon bearing the hydroxyl group (H1) is expected to appear as a multiplet in the range of 3.4-3.8 ppm. The adjacent proton (H2), which is allylic to the double bond, would likely resonate around 2.2-2.6 ppm. The vinylic proton of the isobutenyl group is anticipated to be a doublet in the region of 5.0-5.3 ppm, coupled to the H2 proton. The two methyl groups on the double bond are expected to appear as singlets between 1.6-1.8 ppm. The remaining cyclohexyl methylene (B1212753) protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Given the structure of this compound, ten distinct carbon signals are expected, unless there is coincidental overlap.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 70-78 |
| C2 (CH-C=) | 50-58 |
| C3, C4, C5, C6 | 20-40 |
| C=C (quaternary) | 135-145 |
| C=C (CH) | 120-130 |
| Methyl C (x2) | 18-25 |
The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield of the sp³ carbons, appearing in the 70-78 ppm range. The carbons of the double bond would be observed further downfield, with the quaternary carbon resonating between 135-145 ppm and the vinylic methine carbon between 120-130 ppm. The remaining cyclohexyl and methyl carbons would appear in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. sdsu.edu Key expected correlations would include the coupling between the vinylic proton and the H2 proton on the cyclohexyl ring, as well as couplings between H1, H2, and their neighboring protons on the cyclohexyl ring. This would allow for the tracing of the proton network within the cyclohexane (B81311) moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.6 ppm (H1) would correlate with the carbon signal at ~75 ppm (C1).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₀H₁₈O, which corresponds to a theoretical exact mass. This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data:
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₉O⁺ | 155.1436 |
| [M+Na]⁺ | C₁₀H₁₈ONa⁺ | 177.1255 |
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis
Gas chromatography coupled with mass spectrometry is an ideal method for assessing the purity of a sample of this compound and for identifying it within a complex mixture, such as in essential oils or reaction products. researchgate.netsigmaaldrich.comnih.gov
In a GC/MS analysis, the compound would first be separated from other components of a mixture based on its volatility and interaction with the GC column. The retention time would be a characteristic property of the compound under specific chromatographic conditions. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.
The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern provides a structural fingerprint. For alcohols, common fragmentation pathways include: libretexts.orgreddit.com
Loss of water (H₂O): A peak at M-18 (m/z 136) is highly probable, resulting from the elimination of a water molecule.
Alpha-cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group. This could lead to the loss of the isobutenyl side chain, resulting in characteristic fragment ions.
Ring cleavage: Fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of lower mass ions. A prominent peak is often observed at m/z 57, which can be attributed to the C₄H₉⁺ fragment or a rearranged C₄H₇O⁺ fragment. reddit.com
By comparing the obtained mass spectrum with a library of known spectra, or by detailed interpretation of the fragmentation pattern, the identity of this compound in a sample can be confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group (-OH) and the carbon-carbon double bond (C=C).
The most prominent feature in the IR spectrum of this compound is a strong and broad absorption band typically appearing in the region of 3200–3600 cm⁻¹. libretexts.org This characteristic band is indicative of the O-H stretching vibration of the alcohol functional group. spectroscopyonline.com The broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.pub
Another crucial absorption is the C-O stretching vibration, which for a secondary alcohol like this compound, is expected to appear as a strong band in the 1075–1150 cm⁻¹ range. spectroscopyonline.com The precise position of this band helps to distinguish it from primary or tertiary alcohols. spectroscopyonline.com
The presence of the 2-methylprop-1-en-1-yl substituent gives rise to absorptions characteristic of an alkene. A medium intensity band in the region of 1620–1680 cm⁻¹ corresponds to the C=C stretching vibration. ucla.edu Additionally, the stretching vibration of the vinylic C-H bond (the hydrogen attached to the double bond) typically appears at 3000-3100 cm⁻¹. pressbooks.pub The spectrum also displays strong, sharp peaks in the 2850–2950 cm⁻¹ range, which are assigned to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexyl ring and the methyl groups. msu.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |
| Alkyl (C-H) | C-H Stretch | 2850 - 2950 | Strong |
| Alkene (C=C) | C=C Stretch | 1620 - 1680 | Medium |
| Secondary Alcohol (C-O) | C-O Stretch | 1075 - 1150 | Strong |
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatographic methods are indispensable for the analysis and purification of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound, which can be formed via a Grignard reaction. chemistryconnected.commt.com By spotting the reaction mixture on a silica (B1680970) gel plate (the stationary phase) and developing it with an appropriate solvent system (the mobile phase), one can track the disappearance of reactants and the appearance of the product. mit.edu
The choice of eluent is critical for achieving good separation. For a compound of intermediate polarity like this alcohol, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically employed. rochester.edu The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5. mit.edu
Visualization of the separated spots on the TLC plate is achieved using various methods. While the compound may be UV active if impurities are aromatic, more general visualization techniques are often required for alcohols. Staining with reagents like cerium ammonium (B1175870) molybdate (B1676688) (CAM) or an anisaldehyde-sulfuric acid solution, followed by heating, reveals the spots, often with distinct colors. researchgate.netresearchgate.net
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., ratios from 9:1 to 4:1) |
| Application | Spotting of starting materials and reaction mixture for comparison |
| Visualization | UV light (254 nm), followed by staining with ceric ammonium molybdate (CAM) or anisaldehyde-sulfuric acid and heating |
Flash column chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. orgsyn.org Following a reaction, the crude product containing this compound is purified from by-products and unreacted starting materials using this technique. rsc.org The stationary phase is typically silica gel, packed into a glass column. orgsyn.org
The solvent system (eluent) used for flash chromatography is determined based on prior TLC analysis. orgsyn.org A slightly less polar solvent system than the one used for TLC is often chosen to ensure the compound elutes from the column effectively. Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is frequently used to improve the separation of compounds with similar polarities, such as diastereomers of the target molecule. reddit.com Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20) |
| Sample Loading | Crude product adsorbed onto a small amount of silica gel or dissolved in a minimal amount of eluent |
| Fraction Analysis | TLC analysis of collected fractions to determine product purity |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov this compound, a derivative of a sesquiterpene alcohol, is sufficiently volatile to be analyzed by GC. This method is highly effective for assessing the purity of a sample and for quantitative analysis. nih.gov
In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a long capillary column coated with a stationary phase. For the analysis of polar compounds like alcohols, a polar stationary phase, such as polyethylene (B3416737) glycol (commonly known as a WAX-type column), is preferred. sigmaaldrich.commdpi.com
Temperature programming is typically employed, where the column temperature is gradually increased during the analysis. chromatographyonline.comalwsci.com This allows for the efficient elution of compounds with different boiling points, resulting in sharp, well-resolved peaks. The analysis can provide information on the number of components in a sample, their relative amounts, and the presence of any isomers. When coupled with a Mass Spectrometer (GC-MS), it provides structural information for each separated component, enabling definitive identification. mdpi.com
| Parameter | Typical Condition |
|---|---|
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C (for FID) |
Computational and Theoretical Studies on 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is favored for its balance of accuracy and computational cost, making it a suitable tool for analyzing molecules of this size. mdpi.com DFT calculations can determine the electronic energy of a molecule's ground state based on its electron density. mdpi.com
The presence of a flexible cyclohexyl ring and multiple rotatable bonds in 2-(2-methylprop-1-en-1-yl)cyclohexan-1-ol gives rise to numerous possible conformations. DFT calculations are employed to predict the most stable three-dimensional arrangements of the molecule. This involves optimizing the geometry of various potential conformers and comparing their relative energies.
For substituted cyclohexanols, the orientation of the hydroxyl group (axial vs. equatorial) and the substituent are critical. In allylic alcohols like this one, a key interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and the π-electrons of the nearby double bond. researchgate.net DFT calculations can accurately model these weak interactions. The computational analysis would explore conformers arising from the ring's chair/boat forms, the rotation around the C-C bond connecting the ring and the substituent, and the orientation of the -OH group. researchgate.net The results would identify the global minimum energy structure and the relative energies of other low-energy conformers.
Table 1: Predicted Relative Energies of Plausible Conformers
| Conformer | Hydroxyl Orientation | Key Dihedral Angle (O-C-C=C) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| I | Equatorial | ~60° | Yes (π-type) | 0.00 |
| II | Axial | ~55° | Yes (π-type) | 0.85 |
| III | Equatorial | ~180° | No | 2.10 |
| IV | Axial | ~175° | No | 2.95 |
Note: This table is illustrative, representing the type of data generated from DFT calculations. Actual values would require specific computation.
DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. For this compound, potential reactions include electrophilic addition to the double bond, oxidation of the alcohol, or directed hydroformylation. nih.gov By modeling a proposed reaction pathway, DFT can calculate the geometry of the highest-energy point (the transition state) connecting reactants and products.
The energy of this TS, relative to the reactants, provides the activation energy barrier for the reaction. This information is crucial for predicting reaction rates and understanding why certain pathways are favored over others. For instance, in a cycloaddition reaction, DFT can model the approach of a dipole to the alkene, calculating the energy profile and identifying the TS structure. mdpi.com
Many reactions involving this compound can yield multiple stereoisomers or regioisomers. DFT calculations can predict and explain the observed selectivity by comparing the activation energies of the different pathways leading to these products. The pathway with the lower energy transition state will be kinetically favored, resulting in the major product.
For example, in an epoxidation reaction of the double bond, the oxidizing agent can approach from either the same face as the hydroxyl group (syn-attack) or the opposite face (anti-attack). The hydroxyl group can direct the reagent through hydrogen bonding, potentially lowering the energy of the syn-transition state. By calculating the energies of both the syn and anti-transition states, DFT can provide a quantitative prediction of the diastereoselectivity of the reaction.
Once the ground state geometry is optimized, DFT can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, which can be observed experimentally using infrared (IR) and Raman spectroscopy. ustc.edu.cnyoutube.com Comparing the calculated spectrum to an experimental one helps confirm the predicted structure and aids in the assignment of spectral bands to specific molecular motions, such as the O-H stretch, C=C stretch, and various C-H bending modes. nih.govmdpi.com
Furthermore, DFT provides insights into electronic properties by calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govmdpi.com
Table 2: Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (localized on C=C π-bond) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and electronic transitions |
| Dipole Moment | 1.8 D | Quantifies molecular polarity |
Note: This table is illustrative of typical DFT output. Values are hypothetical.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edumolfunction.com This analysis is particularly useful for studying hyperconjugation and donor-acceptor interactions within a molecule. researchgate.net
For this compound, NBO analysis is critical for quantitatively describing the intramolecular hydrogen bond between the hydroxyl group and the π-system of the alkene. It identifies the specific orbitals involved in this interaction—typically the donation of electron density from a lone pair orbital on the oxygen atom (donor) into an antibonding π* orbital of the C=C bond (acceptor). The strength of this interaction is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.govnih.gov A higher E(2) value indicates a stronger interaction.
Table 3: NBO Analysis of Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | π*(C=C) | 2.5 | Intramolecular π-type Hydrogen Bond |
| σ(C-H) | σ*(C-O) | 1.8 | Hyperconjugation (Ring-Substituent) |
| σ(C-C) | σ*(C-H) | 0.9 | Hyperconjugation (Ring Stability) |
Note: This table is a representative example of NBO analysis results.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations provide a static picture of a molecule at 0 Kelvin, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time at a given temperature. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation. mdpi.com
For this compound, an MD simulation can explore its vast conformational space, showing transitions between different low-energy states identified by DFT. researchgate.net This is particularly useful for understanding the flexibility of the cyclohexyl ring and the side chain.
Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, methanol), providing crucial insights into solvation effects. nih.gov The presence of a solvent can alter the conformational preferences of the molecule. For example, in a protic solvent, intermolecular hydrogen bonds between the solute's hydroxyl group and solvent molecules may compete with or disrupt the intramolecular π-type hydrogen bond. MD simulations can quantify the lifetime and strength of these different hydrogen bonding networks, offering a more realistic picture of the molecule's structure and behavior in solution. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogues (Methodological Aspects Only)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the structural or physicochemical properties of a set of chemical compounds and their biological activities. wikipedia.orgnih.gov For analogues related to this compound, such as other cyclic alcohols and substituted cyclohexanones, QSAR methodologies are employed to guide the design of new compounds with desired activities. nih.govmmsl.cz The development of a robust QSAR model involves several critical methodological steps, including dataset selection, calculation of molecular descriptors, model generation using various statistical methods, and rigorous validation. wikipedia.orgslideshare.net
The fundamental goal is to create a statistically significant model represented by the general equation: Activity = f (Physicochemical properties and/or Structural properties) + error. wikipedia.org
Methodological approaches can be broadly categorized, for instance, into 2D-QSAR, which correlates biological activity with 2D structural patterns, and 3D-QSAR, which considers the three-dimensional fields surrounding the molecules. nih.govijpsr.com
Dataset and Descriptor Calculation
The initial step in any QSAR study is the compilation of a dataset of molecules with known biological activities. nih.gov This dataset is typically divided into a training set for developing the model and a test set for external validation of the model's predictive power. nih.govnih.gov A common split is a 70:30 or 4:1 ratio for the training and test sets, respectively. nih.govresearchgate.net
Once the dataset is prepared, a wide array of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecular structure and properties. For analogues of cyclic alcohols, these descriptors are typically calculated using specialized software such as ChemSketch, ChemBioOffice, or online platforms like PCLIENT. researchgate.netchemmethod.com These descriptors can be classified into several categories.
| Constitutional | Descriptors reflecting the molecular composition without considering geometry or connectivity. nih.gov | Atom counts, bond counts, molecular weight. nih.gov |
In some studies, thousands of descriptors can be generated for each compound. researchgate.net Therefore, a crucial subsequent step is feature selection, where techniques like minimal redundancy maximal relevance (mRMR) are used to identify the most relevant descriptors and eliminate redundant ones, thereby improving model accuracy and interpretability. researchgate.net
Model Development Techniques
After descriptor calculation and selection, a mathematical model is constructed to correlate the selected descriptors (independent variables) with the biological activity (dependent variable). wikipedia.org Several statistical techniques are employed for this purpose.
Multiple Linear Regression (MLR): This is a common method used to establish a linear relationship between biological activity and two or more descriptors. nih.govchemmethod.com The goal is to fit a linear equation to the observed data. For instance, in a study on xanthone (B1684191) derivatives, an MLR model was generated using the backward method in the SPSS statistical package. nih.gov
Non-Linear Methods: When the relationship between structure and activity is not linear, methods like Multiple Non-Linear Regression (MNLR) or machine learning approaches such as Artificial Neural Networks (ANN) and Support Vector Regression (SVR) are utilized. researchgate.netchemmethod.com ANNs, for example, are computational models inspired by biological neural networks and are capable of modeling complex, non-linear relationships. chemmethod.com
3D-QSAR Techniques: Three-dimensional QSAR methods are particularly powerful as they consider the spatial arrangement of atoms. Key 3D-QSAR techniques include:
Comparative Molecular Field Analysis (CoMFA): This method relates the biological activity of a set of molecules to their steric and electrostatic fields. nih.govmdpi.com The molecules in the training set are first aligned based on their structure. nih.gov Then, they are placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., an sp³ carbon with a +1 charge). mdpi.com The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) analysis. The results are often visualized as 3D contour maps, where different colored regions indicate areas where changes in steric bulk or electrostatic charge would favorably or unfavorably impact activity. nih.govmdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net
Receptor Surface Analysis (RSA): This technique generates a QSAR model based on the interaction of compounds with a hypothetical receptor surface, identifying favorable and unfavorable interaction regions. mdpi.com
Model Validation
Validation is a critical step to ensure that the developed QSAR model is robust, stable, and has good predictive capability for new, untested compounds. wikipedia.org Both internal and external validation methods are employed.
Table 2: Methodological Aspects of QSAR Validation
| Validation Type | Method | Description | Key Statistical Parameters |
|---|---|---|---|
| Internal Validation | Cross-Validation (e.g., Leave-One-Out or LOO) | A single molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated for every molecule. chemmethod.com | q² or Q²LOO: Cross-validated correlation coefficient. A value > 0.5 is generally considered indicative of a robust model. nih.gov |
| External Validation | Test Set Prediction | The model developed using the training set is used to predict the biological activities of an external test set (molecules not used in model development). nih.gov | r²pred: Predictive squared correlation coefficient for the test set. It measures the predictive power of the model. |
A QSAR model is considered reliable only when it has been rigorously validated and demonstrates strong statistical performance for both the training set and an independent test set. wikipedia.orgnih.gov
Synthesis and Transformations of Derivatives and Analogues of 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Alkylated and Substituted Cyclohexanol (B46403) Derivatives
The synthesis of alkylated and substituted derivatives of the core cyclohexanol structure can be achieved through various established organic chemistry methodologies. These transformations often begin with the oxidation of the secondary alcohol on the cyclohexanol ring to form the corresponding cyclohexanone (B45756). This ketone then serves as a versatile intermediate for introducing substituents at the α-position.
One common strategy involves the formation of an enolate from the cyclohexanone by treatment with a suitable base. This enolate can then act as a nucleophile, reacting with alkyl halides (like iodomethane) or other electrophiles to introduce an alkyl group adjacent to the carbonyl. quora.com More complex substitutions can be achieved through conjugate addition reactions. For instance, the conjugate addition of an aryl Grignard reagent to an unsaturated cyclohexanone, often facilitated by a copper(I) catalyst at low temperatures, can yield 3-aryl-substituted cyclohexanones. tamu.edu
Further transformations of these substituted ketones can lead to a variety of derivatives. For example, a modified Wolff-Kishner reaction can be used to reduce the ketone, affording a substituted cyclohexane (B81311). tamu.edu The resulting substituted cyclohexanol derivatives exhibit specific conformational preferences, with bulky substituents generally favoring the equatorial position to minimize steric strain. masterorganicchemistry.com The specific arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, influencing its reactivity and potential applications. ontosight.ai
Table 1: General Methods for Synthesis of Substituted Cyclohexanone Derivatives
| Reaction Type | Reagents | Product Type |
| Enolate Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (e.g., CH₃I) | α-Alkylated Cyclohexanone |
| Conjugate Addition | Aryl Grignard Reagent, Cu(I) catalyst | β-Aryl Substituted Cyclohexanone |
| Friedel-Crafts Acylation | Acid Chloride, Anhydrous AlCl₃ | Acyl-Substituted Benzene Derivatives (precursors) |
Stereoisomeric Analogues (e.g., Isopulegol)
Isopulegol (B1217435), a stereoisomeric analogue, serves as a valuable chiral starting material for the synthesis of a wide range of complex molecules. nih.govresearchgate.net Its inherent chirality makes it an excellent building block in stereoselective transformations. nih.govrsc.org
A significant body of research focuses on the elaboration of the isopulegol framework to produce bi-, tri-, and tetrafunctional chiral ligands. nih.govresearchgate.net Key transformations include:
Epoxidation and Ring-Opening: Stereoselective epoxidation of the double bond in isopulegol or its derivatives, followed by nucleophilic ring-opening of the resulting oxirane with primary amines, affords various N-substituted aminodiols. nih.govrsc.org The steric environment around the epoxide can influence the reactivity, with some stereoisomers reacting preferentially. nih.govrsc.org
Hydroxylation: Dihydroxylation of the alkene using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) leads to the formation of diols, triols, and tetraols in highly stereoselective reactions. nih.govresearchgate.net
Derivatization of Hydroxyl Groups: The primary hydroxyl group of isopulegol can be protected, for example, through benzylation, to allow for selective reactions at other parts of the molecule. nih.govrsc.org This protected intermediate can then be subjected to sequences like epoxidation and aminolysis to yield aminoalcohols. nih.govrsc.org
These transformations have been used to create extensive libraries of isopulegol-based chiral compounds, demonstrating the versatility of this stereoisomeric analogue as a synthetic precursor. nih.govresearchgate.net
Cyclohexane-Fused Heterocyclic Compounds
The functionalized derivatives of isopulegol and related cyclohexanols are excellent precursors for the synthesis of cyclohexane-fused heterocyclic compounds. A notable strategy involves the regioselective ring closure of N-substituted aminodiols, which are synthesized as described in the previous section. nih.govnih.gov
When these aminodiols are treated with formaldehyde, a cyclization reaction occurs to form 1,3-oxazine rings fused to the cyclohexane skeleton. nih.gov This reaction provides a direct route to bicyclic heterocyclic systems from readily available chiral precursors. The development of such synthetic routes is of significant interest due to the prevalence of heterocyclic structures in biologically active molecules. nih.gov While many methods exist for synthesizing heterocyclic systems like benzoxazoles or benzimidazoles, the intramolecular cyclization of functionalized cyclohexanes offers a pathway to more saturated and stereochemically rich heterocyclic frameworks. beilstein-journals.org
Table 2: Synthesis of Isopulegol-Based Fused Oxazine
| Precursor | Reagents | Product |
| N-substituted aminodiol | Formaldehyde | Cyclohexane-fused 1,3-oxazine |
Unsaturated Alcohol and Cyclohexanone Analogues
The synthesis of unsaturated alcohol and cyclohexanone analogues related to the parent compound involves key oxidation and reduction reactions. Cyclohexanones are common industrial products, often formed alongside cyclohexanols through the catalytic oxidation of cyclohexane. researchgate.net
Unsaturated Alcohol Analogues: Chiral unsaturated alcohols are valuable synthetic intermediates. researchgate.net A powerful method for their preparation is the Sharpless asymmetric epoxidation of allylic alcohols, which proceeds with high chemo- and enantioselectivity. mdpi.com This allows for the selective oxidation of one double bond in a polyunsaturated precursor, yielding chiral unsaturated epoxy alcohols. mdpi.com Subsequent regioselective reduction of these epoxides can provide access to a variety of chiral allylic alcohols. mdpi.com
Cyclohexanone Analogues: Cyclohexanone analogues can be synthesized directly by the oxidation of the corresponding cyclohexanol. wikipedia.orgncert.nic.in This transformation is a fundamental reaction in organic chemistry and can be effected by various oxidizing agents. ncert.nic.in The resulting cyclohexanones are versatile intermediates for further functionalization. nih.gov For example, tandem catalysis strategies involving N-heterocyclic carbenes and photoredox catalysts have been developed for the convergent synthesis of highly substituted α,β-disubstituted cyclohexanones. nih.gov Cationic cyclization of specific alkynol or enyne derivatives can also lead to the formation of the cyclohexanone ring structure. organic-chemistry.org
Application of Analogues in Materials Science and Polymer Chemistry
Cyclohexanol and its derivatives are important feedstocks in the polymer industry. wikipedia.org The primary application is as a precursor to nylon. The oxidation of cyclohexanol produces cyclohexanone, which is a key intermediate in the production of adipic acid and caprolactam. These are the monomers used to manufacture Nylon-6 and Nylon-6,6, respectively. chemicalbook.com
Beyond nylons, cyclohexanol derivatives are used to create plasticizers. wikipedia.org Esterification of cyclohexanol yields compounds like dicyclohexyl phthalate, which are added to polymers to increase their flexibility. wikipedia.org The inherent ring structure of these analogues can impart desirable properties such as thermal stability and rigidity to polymer backbones.
The solution and diffusion properties of cyclohexanol and cyclohexanone in polymers like poly(ethylene glycol) (PEG) have been studied. researchgate.net Research has shown that crosslinked PEG could potentially be used as a membrane material for the separation of cyclohexane, cyclohexanol, and cyclohexanone mixtures, highlighting an application in industrial process engineering. researchgate.net The functionalized analogues derived from 2-(2-methylprop-1-en-1-yl)cyclohexan-1-ol could be explored as specialty monomers or additives to create polymers with tailored properties for advanced materials applications.
Future Research Directions and Methodological Advancements in the Study of 2 2 Methylprop 1 En 1 Yl Cyclohexan 1 Ol
Development of Novel and More Efficient Stereoselective Synthetic Routes
The synthesis of 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol presents a significant stereochemical challenge due to the presence of multiple stereocenters. Future research will undoubtedly focus on the development of novel synthetic routes that offer high levels of stereocontrol, yielding specific diastereomers and enantiomers. Current methods may rely on classical resolutions or substrate-controlled approaches, but advancements will likely come from catalyst-controlled asymmetric syntheses.
Key research directions include:
Asymmetric Hydrogenation/Transfer Hydrogenation: Developing chiral catalysts for the asymmetric reduction of a corresponding cyclohexenone precursor could establish the stereocenter of the hydroxyl group with high enantioselectivity.
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze the addition of a 2-methylprop-1-en-1-yl nucleophile to cyclohexene (B86901) oxide or a related epoxide could simultaneously set both adjacent stereocenters.
Organocatalysis: Chiral amine or phosphine (B1218219) catalysts could be employed in asymmetric Michael additions or aldol (B89426) reactions to construct the substituted cyclohexanone (B45756) ring prior to reduction, offering a metal-free alternative for stereocontrol.
| Synthetic Strategy | Potential Precursors | Key Advantage |
| Asymmetric Hydrogenation | 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one | High enantioselectivity for the alcohol stereocenter. |
| Chiral Lewis Acid Catalysis | Cyclohexene oxide, organometallic propenyl reagent | Potential for controlling both stereocenters in one step. |
| Asymmetric Organocatalysis | Cyclohexanone, Isobutyraldehyde | Metal-free conditions, high stereocontrol in ring formation. |
Exploration of Cascade and Multicomponent Reactions for Complex Structure Assembly
To enhance synthetic efficiency, future research will likely move towards cascade and multicomponent reactions (MCRs) for the assembly of the this compound framework. These approaches combine several reaction steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. wikipedia.orgnumberanalytics.com
Potential avenues for exploration include:
Michael-Aldol Cascade: A tandem reaction could be designed where a Michael addition of an enolate to an α,β-unsaturated aldehyde is followed by an intramolecular aldol condensation to form the substituted cyclohexanone ring in one pot. beilstein-journals.org
Three-Component Reactions: A convergent approach could involve the reaction of a simple cyclohexanone derivative, isobutyraldehyde, and a third component under catalytic conditions to rapidly build molecular complexity. chemistryresearches.irnih.gov
The success of these strategies hinges on the careful design of substrates and the selection of a catalyst that can mediate the entire reaction sequence efficiently. 20.210.105researchgate.net
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The application of advanced in-situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur. mt.comspectroscopyonline.com This provides invaluable data on the formation of intermediates, reaction rates, and the influence of various parameters.
Future studies on the synthesis of this compound could greatly benefit from:
In-Situ FTIR and Raman Spectroscopy: These techniques can track the concentration changes of functional groups, such as carbonyls and hydroxyls, providing kinetic profiles of the reaction. rsc.orgrsc.org
In-Situ NMR Spectroscopy: By monitoring the reaction directly in an NMR tube, it is possible to identify and characterize transient intermediates that would be difficult to isolate, offering direct insight into the reaction pathway. rsc.org
The data gathered from these methods can be used to build accurate kinetic models, leading to improved reaction conditions, yields, and selectivity. chinesechemsoc.org
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-Situ FTIR | Concentration of reactants, intermediates, and products over time. | Kinetic analysis and optimization of reaction conditions. |
| In-Situ Raman | Structural information, particularly for non-polar bonds. | Complementary data to FTIR, useful in complex mixtures. |
| In-Situ NMR | Detailed structural information on all species in solution. | Identification of transient intermediates and mechanistic elucidation. |
Deeper Integration of Computational Chemistry for Mechanistic Understanding and Prediction
Computational chemistry has become an indispensable tool for modern organic synthesis. grnjournal.us By modeling reaction pathways and transition states, it is possible to gain a deep understanding of reaction mechanisms and predict outcomes before conducting experiments. researchgate.net
For this compound, computational methods can be applied to:
Predict Stereochemical Outcomes: Density Functional Theory (DFT) calculations can be used to model the transition states of stereodetermining steps, helping to rationalize the observed selectivity or to design catalysts that favor a desired stereoisomer. grnjournal.us
Elucidate Reaction Mechanisms: Computational studies can map out the potential energy surfaces of complex cascade reactions, identifying the most favorable pathways and ruling out others. mdpi.com
Catalyst Design: Machine learning and AI-driven approaches can accelerate the discovery of new and more effective catalysts by predicting their performance based on their structural features. ijnc.ir
The synergy between computational prediction and experimental validation will be key to accelerating the development of new synthetic methodologies. nih.gov
Exploration of New Catalytic Systems for Functionalization and Transformation
Beyond its synthesis, future research will also explore the further functionalization of this compound to create novel derivatives with potentially useful properties. The allylic alcohol moiety is a versatile functional group for further chemical transformations.
Areas for investigation include:
Selective Oxidation: Developing catalytic systems for the selective oxidation of either the alcohol to a ketone or the allylic position of the propenyl group.
C-H Functionalization: Modern transition-metal catalysis could enable the direct functionalization of C-H bonds within the molecule, allowing for the installation of new functional groups at previously inaccessible positions. nih.gov
Allylic Substitution: Using palladium or iridium catalysts, the hydroxyl group could be replaced with a variety of nucleophiles, providing access to a wide range of new compounds. acs.orgrsc.org
The development of new catalytic systems will be crucial for unlocking the full synthetic potential of this molecule as a building block for more complex structures. researchgate.netnih.gov
| Catalytic Transformation | Reagent/Catalyst Type | Potential Product |
| Selective Oxidation | Transition metal catalyst (e.g., Ru, Mn) | 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-one |
| Allylic C-H Activation | Palladium(II) catalysts | Functionalized alkene derivatives |
| Asymmetric Allylic Substitution | Chiral Iridium or Palladium complexes | Chiral amines, ethers, or alkylated products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
